molecular formula C11H8FNO2 B1446294 5-(4-Fluorophenyl)-1H-pyrrole-3-carboxylic acid CAS No. 250213-76-4

5-(4-Fluorophenyl)-1H-pyrrole-3-carboxylic acid

Cat. No.: B1446294
CAS No.: 250213-76-4
M. Wt: 205.18 g/mol
InChI Key: XXCHUYBQDIUUCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Fluorophenyl)-1H-pyrrole-3-carboxylic acid is an organic compound that belongs to the class of pyrroles, which are five-membered heterocyclic compounds containing one nitrogen atom. The presence of a fluorophenyl group at the 5-position and a carboxylic acid group at the 3-position makes this compound unique. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 5-(4-Fluorophenyl)-1H-pyrrole-3-carboxylic acid may also interact with various biological targets.

Mode of Action

Similar compounds have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects . These activities suggest that this compound may interact with its targets in a way that modulates these biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)-1H-pyrrole-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-fluorobenzaldehyde and ethyl acetoacetate.

    Knoevenagel Condensation: The 4-fluorobenzaldehyde undergoes a Knoevenagel condensation reaction with ethyl acetoacetate in the presence of a base such as piperidine to form ethyl 4-fluorocinnamate.

    Cyclization: The ethyl 4-fluorocinnamate is then subjected to cyclization with ammonium acetate to form 5-(4-fluorophenyl)-1H-pyrrole-3-carboxylate.

    Hydrolysis: Finally, the ester group in 5-(4-fluorophenyl)-1H-pyrrole-3-carboxylate is hydrolyzed under acidic or basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-3-carboxylic acid derivatives, while reduction can produce pyrrole-3-methanol or pyrrole-3-aldehyde.

Scientific Research Applications

5-(4-Fluorophenyl)-1H-pyrrole-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer activities.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Material Science: It is used in the development of organic materials with specific electronic and optical properties.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-1H-pyrrole-3-carboxylic acid: Lacks the fluorine atom, which may result in different biological activities.

    5-(4-Chlorophenyl)-1H-pyrrole-3-carboxylic acid: Contains a chlorine atom instead of fluorine, which can affect its reactivity and interactions.

    5-(4-Methylphenyl)-1H-pyrrole-3-carboxylic acid: The presence of a methyl group instead of fluorine can alter its chemical properties and biological activities.

Uniqueness

The presence of the fluorophenyl group in 5-(4-Fluorophenyl)-1H-pyrrole-3-carboxylic acid imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and make it a valuable compound in medicinal chemistry research.

Properties

IUPAC Name

5-(4-fluorophenyl)-1H-pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO2/c12-9-3-1-7(2-4-9)10-5-8(6-13-10)11(14)15/h1-6,13H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXCHUYBQDIUUCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CN2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Fluorophenyl)-1H-pyrrole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-(4-Fluorophenyl)-1H-pyrrole-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
5-(4-Fluorophenyl)-1H-pyrrole-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
5-(4-Fluorophenyl)-1H-pyrrole-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
5-(4-Fluorophenyl)-1H-pyrrole-3-carboxylic acid
Reactant of Route 6
5-(4-Fluorophenyl)-1H-pyrrole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.